4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Description
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (CAS: 1858249-69-0, MFCD28505137) is an acyl chloride derivative featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 5-position and a benzoyl chloride moiety at the 3-position. It is primarily employed as a reactive intermediate in organic synthesis, particularly for introducing the 4-(5-isopropyl-oxadiazolyl)benzoyl group into pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.69 g/mol .
Properties
IUPAC Name |
4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)12-14-11(15-17-12)9-5-3-8(4-6-9)10(13)16/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBKMAOORTXWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the reaction of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzoyl chloride group undergoes nucleophilic acyl substitution with various nucleophiles. Key reactions include:
a. Amide Formation
Reaction with primary or secondary amines produces substituted amides. For example:
In a study synthesizing phenylazo-oxadiazoles, benzoyl chloride derivatives reacted with hydrazides to form 1,3,4-oxadiazoles under mild conditions (0–5°C, aqueous ethanol) .
b. Esterification
Alcohols react with the compound to form esters:
Yields depend on steric hindrance from the isopropyl group, with bulkier alcohols showing reduced reactivity .
Hydrolysis
The compound hydrolyzes in aqueous environments:
Hydrolysis proceeds rapidly under basic conditions, forming 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This reaction is critical for deactivating the compound in biological systems .
Reduction Reactions
The benzoyl chloride group can be reduced to a benzyl alcohol derivative using agents like lithium aluminum hydride (LiAlH):
The oxadiazole ring remains intact under these conditions due to its aromatic stability .
Coupling Reactions
The oxadiazole ring participates in π-π stacking and hydrogen bonding, enabling coupling reactions. For instance:
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Diazonium salt coupling with aryl amines forms azo derivatives .
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Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids is feasible at the oxadiazole’s C-5 position .
Stability and Side Reactions
Scientific Research Applications
Overview
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a compound characterized by its reactive benzoyl chloride group and the oxadiazole ring. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, materials science, and biological studies. This article explores these applications in detail, supported by data tables and case studies.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in targeting bacterial and viral infections. For instance:
- Case Study: A derivative of this compound was synthesized and tested for antibacterial activity against resistant strains of Escherichia coli. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for drug development.
Materials Science
In materials science, this compound is utilized in developing advanced materials such as polymers and coatings with specific properties.
- Data Table: Comparison of Material Properties
| Property | This compound | Conventional Benzoyl Chloride |
|---|---|---|
| Thermal Stability | High | Moderate |
| Reactivity | High (with nucleophiles) | Moderate |
| Application Scope | Polymers, Coatings | Limited |
Biological Studies
The compound is also significant in biological studies due to its ability to interact with enzymes and receptors.
- Example Application: It has been used to probe enzyme kinetics by covalently modifying serine residues in serine proteases. This modification allows researchers to study the enzyme's activity and inhibition mechanisms.
Industrial Chemistry
In industrial chemistry, this compound is employed in synthesizing agrochemicals and other industrially relevant compounds.
Chemical Reactions
The compound can undergo various chemical reactions that enhance its utility:
- Nucleophilic Substitution: Reacts with amines and alcohols to form amides and esters.
- Hydrolysis: Hydrolyzes in aqueous conditions to yield 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Mechanism of Action
The mechanism of action of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The oxadiazole ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
Key analogs differ in substituents on the oxadiazole ring or the benzoyl chloride group, affecting reactivity and applications:
Key Observations :
- The isopropyl group enhances lipophilicity, improving membrane permeability in drug candidates, whereas chloromethyl substituents increase electrophilicity, favoring nucleophilic substitution reactions .
- Methanol-substituted analogs (e.g., (5-Isopropyl-oxadiazol-3-yl)methanol) are less reactive than acyl chlorides but serve as versatile intermediates for further functionalization .
Reactivity in Acylation Reactions
The target compound’s benzoyl chloride group enables efficient acylation under mild conditions. Comparisons with other acyl chlorides:
Key Observations :
- The target compound exhibits rapid reactivity (e.g., 99% yield in 1 hour with imidazole derivatives), likely due to the electron-withdrawing oxadiazole ring enhancing electrophilicity .
- p-Chlorobenzoyl chloride requires longer reaction times (4 hours) for comparable transformations, suggesting lower reactivity .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Biological Activity
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores its biochemical properties, biological activities, and potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₃ClN₂O₂. The compound features a reactive benzoyl chloride group and an oxadiazole ring, which contribute to its biological activity. The presence of the isopropyl group provides steric hindrance that can influence its reactivity and interactions with biological targets.
The benzoyl chloride moiety can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition. For instance, it can interact with serine residues in serine proteases, which are crucial for various biological processes. Additionally, the oxadiazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against various pathogens. For example, certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research indicates that oxadiazole derivatives can exhibit potent anticancer activity. A study demonstrated that similar compounds had IC₅₀ values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and U937 (acute monocytic leukemia). These compounds were found to induce apoptosis in a dose-dependent manner .
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Induces apoptosis |
| Compound B | U937 | 2.41 | Inhibits cell proliferation |
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Anticancer Study : A comparative study evaluated various oxadiazole derivatives against cancer cell lines. The results indicated that some derivatives had comparable or superior activity to standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Evaluation : In vitro tests demonstrated that specific oxadiazole derivatives effectively inhibited bacterial growth and biofilm formation, highlighting their potential as new antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
